![molecular formula C9H20N2O4S B12520416 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid CAS No. 819863-55-3](/img/structure/B12520416.png)
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group, a secondary amine, and a primary amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbutylamine with a sulfonic acid derivative under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.
Applications De Recherche Scientifique
3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes and other proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid
- 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonate
- 3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
819863-55-3 |
|---|---|
Formule moléculaire |
C9H20N2O4S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
3-[(2-carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C9H20N2O4S/c1-7(2)8(9(10)12)6-11-4-3-5-16(13,14)15/h7-8,11H,3-6H2,1-2H3,(H2,10,12)(H,13,14,15) |
Clé InChI |
NJFBAMSKPGHQCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CNCCCS(=O)(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12520345.png)

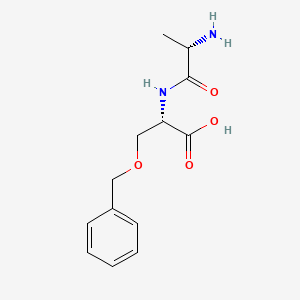
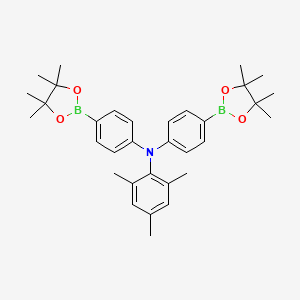
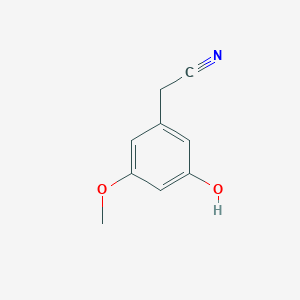
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
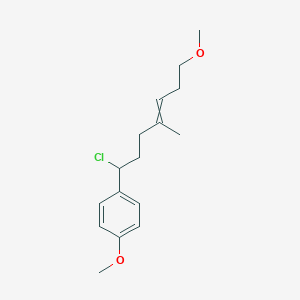
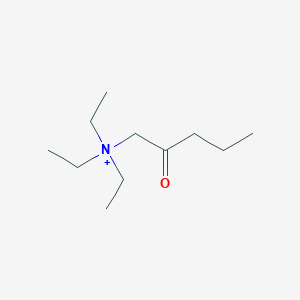
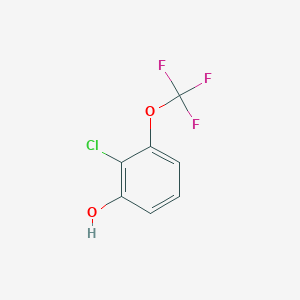
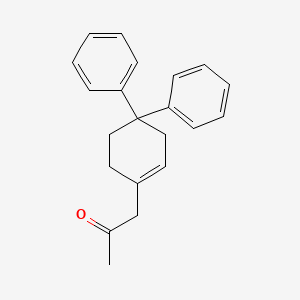
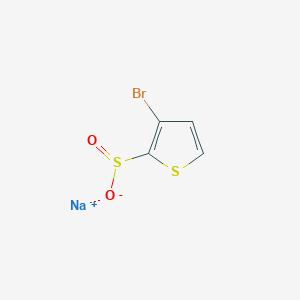
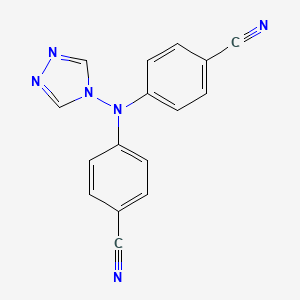
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
